Introduction: The Unique Role of 1,1,3,3-Tetramethyldisiloxane in Modern Synthesis
Introduction: The Unique Role of 1,1,3,3-Tetramethyldisiloxane in Modern Synthesis
An In-Depth Technical Guide to the Properties and Applications of 1,1,3,3-Tetramethyldisiloxane
A Note to the Researcher: This guide focuses on the properties of 1,1,3,3-tetramethyldisiloxane (TMDS) . Extensive searches of scientific literature and chemical databases did not yield sufficient data for the specifically requested "1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane." As TMDS is the parent hydride and a cornerstone reagent in organosilicon chemistry, its properties provide a fundamental basis for understanding related, more complex siloxanes. The principles of reactivity and the physical characteristics detailed herein are foundational for any drug development professional or researcher working with siloxane-based compounds.
1,1,3,3-Tetramethyldisiloxane, often abbreviated as TMDS, is a versatile and widely utilized organosilicon compound. It is distinguished by the presence of two reactive silicon-hydrogen (Si-H) bonds, making it a valuable and mild reducing agent in organic synthesis.[1] Unlike more aggressive metal hydride reagents like lithium aluminum hydride (LiAlH₄), TMDS offers a higher degree of chemoselectivity, allowing for the reduction of specific functional groups while leaving others intact.[2][3] Its utility extends beyond simple reductions; it is a key building block for silicone polymers and a precursor in hydrosilylation reactions, which are fundamental for creating carbon-silicon bonds.[4]
From a practical standpoint, TMDS is an inexpensive, non-toxic, and relatively safe reagent to handle, with its byproducts being easily removable and environmentally benign polysiloxanes. These characteristics make it an attractive choice in both academic research and industrial-scale processes, particularly in the pharmaceutical and materials science sectors.
Molecular Structure and Physicochemical Properties
The core of TMDS is a disiloxane backbone (Si-O-Si) flanked by two silicon atoms, each bearing two methyl groups and one hydrogen atom. The polarization of the Si-H bond, with silicon being less electronegative than hydrogen, imparts a "hydridic" character to the hydrogen atoms, which is the basis of its reducing capability.[5]
Caption: Molecular structure of 1,1,3,3-Tetramethyldisiloxane (TMDS).
Quantitative Data Summary
The physical and chemical properties of TMDS are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 3277-26-7 | [5][6][7] |
| Molecular Formula | C₄H₁₄OSi₂ | [5][6] |
| Molecular Weight | 134.33 g/mol | [6] |
| Appearance | Colorless clear liquid | [6][7] |
| Density | 0.76 g/mL at 25 °C | [6] |
| Boiling Point | 70-71 °C | [6][8] |
| Melting Point | -78 °C | [6] |
| Refractive Index (n20/D) | 1.370 | [6] |
| Flash Point | -12 °C | [5] |
| Autoignition Temperature | 208 °C | [5] |
| Solubility | Reacts with water. Insoluble. | [7][9] |
Core Reactivity and Applications in Synthesis
The reactivity of TMDS is dominated by the Si-H bond, which can be activated by a variety of catalysts to participate in two main classes of reactions: hydrosilylation and reductive transformations.
Hydrosilylation Reactions
In the presence of catalysts, typically platinum-based complexes like Karstedt's catalyst, TMDS undergoes hydrosilylation, which is the addition of the Si-H bond across a double or triple bond.[4] This reaction is a powerful method for forming stable silicon-containing compounds used in materials like coatings, elastomers, and electronics.[4]
Reductive Transformations
As a mild hydride source, TMDS is exceptionally useful for the chemoselective reduction of various functional groups.[1][3] The choice of catalyst is critical for directing the selectivity of the reduction.
-
Reduction of Amides to Amines: In the presence of platinum or iridium catalysts, TMDS efficiently reduces tertiary and secondary amides to the corresponding amines.[2][4] This transformation is highly valued in pharmaceutical synthesis as it tolerates a wide range of other functional groups such as esters, nitro groups, and halides.[2]
-
Reductive Halogenation: TMDS can be used for the reductive halogenation of aldehydes and epoxides.[5]
-
Reduction of Carboxylic Acids: Combined with a halogen source and an indium(III) catalyst, TMDS can facilitate the reductive bromination or iodination of carboxylic acids to furnish alkyl halides.[2] This system is also applicable to the reduction of aldehydes, acyl chlorides, and esters.[2]
The general mechanism for these reductions often involves the activation of the carbonyl group by a catalyst, followed by hydride transfer from TMDS and subsequent steps to yield the final reduced product.
Experimental Protocol: Platinum-Catalyzed Reduction of a Tertiary Amide
This protocol describes a representative, self-validating system for the reduction of a tertiary amide to a tertiary amine using TMDS, a reaction with broad applicability in drug development.
Objective: To reduce N,N-dimethylbenzamide to N,N-dimethylbenzylamine with high yield and selectivity.
Materials:
-
N,N-dimethylbenzamide
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen inlet
Workflow Diagram:
Caption: Step-by-step workflow for the catalytic reduction of a tertiary amide using TMDS.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylbenzamide (1.49 g, 10 mmol) and anhydrous toluene (20 mL).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 5 minutes.
-
Reagent Addition: Add 1,1,3,3-tetramethyldisiloxane (TMDS) (2.02 g, 15 mmol, 1.5 equivalents) to the solution via syringe. Subsequently, add Karstedt's catalyst (2 mol % Pt) via syringe.
-
Causality Note: Using an excess of TMDS ensures the complete consumption of the starting amide. The platinum catalyst is essential for activating the Si-H bond and facilitating hydride transfer.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of 1 M HCl (20 mL). Vigorous gas evolution (H₂) will occur.
-
Self-Validation: The evolution of hydrogen gas upon acidic workup confirms the presence of unreacted Si-H bonds from the excess TMDS, indicating the reaction environment was sufficiently supplied with the reducing agent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylbenzylamine. The product can be further purified by distillation or chromatography if necessary.
Safety, Handling, and Storage
TMDS is a highly flammable liquid and vapor.[7][9][10] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat.[9][12]
-
Handling: Ground and bond containers and receiving equipment to prevent static discharge.[10][11][12] Avoid contact with skin, eyes, and inhalation of vapors.[9][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, alkalis, bromine, and chlorine.[10][12] It is moisture-sensitive and should be stored under an inert atmosphere.[7]
-
Spills: In case of a spill, remove all ignition sources and clean up with an absorbent material.[9]
Conclusion
1,1,3,3-Tetramethyldisiloxane is a powerful and versatile reagent in the toolkit of the modern synthetic chemist. Its unique combination of mild reducing power, high chemoselectivity, operational safety, and economic viability makes it an indispensable tool for complex molecular synthesis in the pharmaceutical and materials industries. A thorough understanding of its properties, reactivity, and handling requirements is crucial for leveraging its full potential in developing innovative and efficient chemical transformations.
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Tetramethyldisiloxane (TMDSO, TMDS) - Organic Chemistry Portal. (URL: [Link])
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1,1,3,3-TETRAMETHYLDISILOXANE, 98% - Gelest, Inc. Safety Data Sheet. (URL: [Link])
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Tetramethyldisiloxane: A Practical Organosilane Reducing Agent - Gelest, Inc. (URL: [Link])
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1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | C12H30OSi2 | CID 583954 - PubChem. (URL: [Link])
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Tetramethyldisiloxane: A Practical Organosilane Reducing Agent | Organic Process Research & Development - ACS Publications. (URL: [Link])
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1,1,3,3-Tetramethyldisiloxane, 97% - Scientific Laboratory Supplies. (URL: [Link])
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Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (URL: [Link])
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